molecular formula C9H8BrClOS B14052655 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one

1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one

Cat. No.: B14052655
M. Wt: 279.58 g/mol
InChI Key: DYBQEKNGJGELDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one typically involves the bromination of 3-(4-chloro-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

Scientific Research Applications

1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

  • 1-Bromo-3-(4-chloro-3-mercaptophenyl)propan-2-one
  • 1-Bromo-3-(4-chloro-2-hydroxyphenyl)propan-2-one
  • 1-Bromo-3-(4-chloro-2-methylphenyl)propan-2-one

Comparison: 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C9H8BrClOS

Molecular Weight

279.58 g/mol

IUPAC Name

1-bromo-3-(4-chloro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrClOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5H2

InChI Key

DYBQEKNGJGELDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S)CC(=O)CBr

Origin of Product

United States

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